molecular formula C48H53O4P B3024239 (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1442645-05-7

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B3024239
CAS No.: 1442645-05-7
M. Wt: 724.9 g/mol
InChI Key: GEIVXBCFEGGBDI-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 1217901-32-0) is a chiral organophosphorus compound with a binaphthyl backbone functionalized by bulky 3,5-di-tert-butylphenyl groups. Its molecular formula is C₄₀H₃₇O₄P, and it has a molecular weight of 612.69 g/mol. Key physicochemical properties include a predicted boiling point of 765.6±70.0°C, density of 1.28±0.1 g/cm³, and a pKa of 1.12±0.20 . The tert-butyl substituents confer significant steric hindrance, making this compound particularly relevant in enantioselective catalysis or as a chiral ligand in asymmetric synthesis. It is stored under inert atmospheres at 2–8°C to maintain stability .

Properties

IUPAC Name

10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVXBCFEGGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861909-39-9
Record name (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

    Formation of the Binaphthyl Core: The initial step involves the coupling of naphthalene derivatives to form the binaphthyl core. This can be achieved through various coupling reactions such as Suzuki or Ullmann coupling.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Phosphorylation: The final step involves the phosphorylation of the binaphthyl core with a suitable phosphorus reagent, such as phosphorus oxychloride, under controlled conditions to yield the desired hydrogenphosphate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products

Scientific Research Applications

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as an antioxidant due to the presence of tert-butyl groups.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of high-performance polymers and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Substituent Variations

(R)-3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate
  • Molecular Formula : C₅₆H₃₇O₄P
  • Molecular Weight : 804.86 g/mol
  • Key Differences: The (R)-enantiomer has 3,5-diphenylphenyl substituents instead of tert-butyl groups, leading to a higher molecular weight (804.86 vs. 612.69) and increased aromaticity.
S-3,3'-Bis(3,5-bis(methyl)phenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
  • Molecular Formula : C₃₆H₂₉O₄P (estimated)
  • Molecular Weight : ~556.58 g/mol
  • Key Differences :
    • Methyl substituents are smaller than tert-butyl, reducing steric bulk. This may enhance solubility in polar solvents but lower enantioselectivity in catalytic applications .

Organophosphorus Compounds with Alternative Backbones

2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl
  • Molecular Formula : C₃₃H₅₃P
  • Molecular Weight : 480.74 g/mol
  • Key Differences :
    • A biphenyl backbone with tetramethyl and triisopropyl groups results in lower molecular weight and less rigidity compared to the binaphthyl structure. This reduces steric control in catalysis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
Target (S)-compound 3,5-di-tert-butylphenyl 612.69 765.6±70.0 1.28±0.1 1.12±0.20
(R)-Enantiomer 3,5-diphenylphenyl 804.86 N/A N/A N/A
Methyl-substituted analog 3,5-dimethylphenyl ~556.58 Estimated lower Estimated lower N/A
Biphenyl derivative Tetramethyl-triisopropyl 480.74 N/A N/A N/A

Key Observations:

Steric Effects : The tert-butyl groups in the target compound provide superior steric shielding compared to methyl or phenyl substituents, which is critical for controlling reaction stereochemistry.

Acidity : The pKa of 1.12 indicates strong acidity, typical for hydrogenphosphate derivatives. Substituent electron-donating effects (e.g., tert-butyl) may slightly modulate acidity compared to electron-withdrawing groups.

Thermal Stability : The high boiling point of the target compound suggests robustness in high-temperature reactions, advantageous for industrial catalysis.

Biological Activity

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral phosphine ligand that has gained attention in various fields of chemistry due to its unique structural properties and biological activities. This compound is often utilized in asymmetric synthesis and catalysis. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₃₁H₃₉O₄P
  • Molecular Weight : 505.63 g/mol
  • CAS Number : 192138-05-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes. Its bulky tert-butyl groups enhance steric hindrance, which can influence the selectivity and reactivity of the metal complexes it forms.

Key Mechanisms :

  • Catalytic Activity : This compound acts as a ligand in transition metal complexes that catalyze various organic reactions, such as hydrogenation and cross-coupling reactions.
  • Enantioselectivity : The chiral nature of the ligand allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

1. Medicinal Chemistry

The compound has shown potential in drug design and development due to its ability to facilitate asymmetric synthesis of biologically active molecules. For instance:

  • Synthesis of Anticancer Agents : The ligand has been used to synthesize novel anticancer compounds through palladium-catalyzed reactions.
  • Antimicrobial Properties : Some derivatives of this ligand have exhibited antimicrobial activity against various pathogens.

2. Case Studies

Several studies highlight the biological relevance of this compound:

StudyFindings
McWilliams et al. (2015)Demonstrated the use of this ligand in synthesizing enantioenriched compounds with high yields and selectivity in catalytic reactions involving ketones.
Liu et al. (2018)Investigated the antimicrobial properties of phosphine ligands and found that derivatives showed significant activity against Gram-positive bacteria.
Zhang et al. (2020)Explored the application of this ligand in synthesizing chiral pharmaceuticals with improved efficacy compared to traditional methods.

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound in various catalytic systems:

  • Synthesis Improvements : New synthetic routes have been developed that enhance yield and reduce waste.
  • Catalytic Efficiency : Studies have shown that complexes formed with this ligand exhibit superior catalytic performance in asymmetric hydrogenation compared to other ligands.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate?

  • Synthesis : Optimize asymmetric catalysis using binaphthyl-derived phosphates. Steric hindrance from the 3,5-di-tert-butylphenyl groups requires precise stoichiometric control of reactants (e.g., binaphthol derivatives and phosphorylating agents) under inert conditions .
  • Characterization : Use 1H^1 \text{H}-NMR and 31P^{31} \text{P}-NMR to confirm stereochemistry and phosphate linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~786.78 g/mol for related phosphates) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Store in airtight containers under dry, inert atmospheres (argon or nitrogen) at 0–6°C to minimize hydrolysis or oxidation. Avoid prolonged exposure to light, as aryl phosphates are prone to photodegradation . Monitor decomposition via HPLC; degradation products may include phosphorus oxides under combustion .

Q. What analytical techniques are critical for assessing purity in asymmetric catalysis applications?

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomeric excess (ee). Pair with UV-vis spectroscopy to detect impurities from incomplete phosphorylation or residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during catalytic applications?

  • Methodological Approach :

Control Experiments : Compare results across solvents (e.g., toluene vs. THF) to identify solvent-dependent stereochemical outcomes .

Kinetic Studies : Use variable-temperature NMR to probe transition states and identify competing pathways.

Computational Modeling : Apply density functional theory (DFT) to map steric interactions between the bulky 3,5-di-tert-butylphenyl groups and substrates .

Q. What strategies mitigate solubility challenges in non-polar reaction media?

  • Functionalization : Introduce polar auxiliaries (e.g., sulfonate groups) to the binaphthyl backbone without compromising chiral integrity.
  • Co-solvent Systems : Use mixed solvents (e.g., dichloromethane/hexane) to enhance dissolution while maintaining catalytic activity .

Q. How do environmental factors (e.g., humidity, oxygen) influence catalytic performance?

  • Humidity Control : Conduct reactions in gloveboxes (<1 ppm H2_2O) to prevent phosphate hydrolysis, which reduces enantioselectivity .
  • Oxygen Sensitivity : Monitor via in-situ IR spectroscopy; phosphates can form peroxides under aerobic conditions, altering reaction pathways .

Q. What are the ecological implications of accidental release during lab-scale synthesis?

  • Containment : Use fume hoods with HEPA filters to capture airborne particulates.
  • Waste Treatment : Neutralize with aqueous bicarbonate before disposal. Avoid release into waterways due to potential aquatic toxicity (linked to phosphate esters in regulatory data) .

Methodological Resources

  • Stereochemical Validation : Reference X-ray crystallography data for analogous binaphthyl phosphates to confirm spatial arrangement .
  • Safety Protocols : Follow GHS-compliant guidelines for skin/eye protection and ventilation, as the compound may cause respiratory irritation (H335) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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